1-(4-Bromobenzyl)-1H-indole-5-carboxylic acid

CAS No.:

Cat. No.: VC13432702

Molecular Formula: C16H12BrNO2

Molecular Weight: 330.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H12BrNO2 |

|---|---|

| Molecular Weight | 330.17 g/mol |

| IUPAC Name | 1-[(4-bromophenyl)methyl]indole-5-carboxylic acid |

| Standard InChI | InChI=1S/C16H12BrNO2/c17-14-4-1-11(2-5-14)10-18-8-7-12-9-13(16(19)20)3-6-15(12)18/h1-9H,10H2,(H,19,20) |

| Standard InChI Key | ALBPVRWEHNPQNT-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1CN2C=CC3=C2C=CC(=C3)C(=O)O)Br |

| Canonical SMILES | C1=CC(=CC=C1CN2C=CC3=C2C=CC(=C3)C(=O)O)Br |

Introduction

Chemical Identity and Structural Characteristics

Molecular Identity

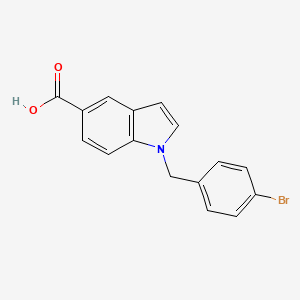

1-(4-Bromobenzyl)-1H-indole-5-carboxylic acid is systematically named 1-[(4-bromophenyl)methyl]indole-5-carboxylic acid under IUPAC nomenclature . Its molecular architecture comprises an indole core substituted with a 4-bromobenzyl group at the 1-position and a carboxylic acid group at the 5-position (Figure 1). Key identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 330.17 g/mol |

| InChIKey | ALBPVRWEHNPQNT-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1CN2C=CC3=C2C=CC(=C3)C(=O)O)Br |

| CAS Registry Number | 1406820-60-7 |

The compound’s three-dimensional conformation, accessible via PubChem’s interactive model, reveals planar indole and benzyl rings with torsional flexibility at the methylene bridge .

Synthesis and Modification

Synthetic Routes

The synthesis of 1-(4-bromobenzyl)-1H-indole-5-carboxylic acid likely follows established protocols for benzyl-indole derivatives (Figure 2):

-

Indole Core Formation: Friedel-Crafts acylation or Fischer indole synthesis to generate 5-carboxyindole.

-

Benzylation: Reaction of 5-carboxyindole with 4-bromobenzyl bromide under basic conditions (e.g., KCO in DMF).

-

Purification: Recrystallization or chromatography to isolate the product.

Industrial-scale production would optimize solvent systems (e.g., DMSO for enhanced solubility) and catalytic methods to improve yield.

Derivative Synthesis

The carboxylic acid group enables further functionalization:

-

Esterification: Treatment with methanol/H yields methyl esters for improved lipid solubility.

-

Amide Formation: Coupling with amines via EDC/HOBt produces amide derivatives with enhanced bioactivity.

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderate solubility in polar aprotic solvents (DMF, DMSO) but limited in water (<0.1 mg/mL) .

-

Stability: Stable under inert atmospheres but susceptible to photodegradation due to the bromine atom.

Acid-Base Behavior

The carboxylic acid group confers a pK of ~4.5, enabling pH-dependent solubility:

Comparative Analysis with Structural Analogs

| Compound | Substituents | Bioactivity (IC) | Key Application |

|---|---|---|---|

| 1-(4-Bromobenzyl)-1H-indole-5-carboxylic acid | 5-COOH, 1-bromobenzyl | N/A | Synthetic intermediate |

| 1-(4-Chlorobenzyl)-1H-indole-5-carboxylic acid | 5-COOH, 1-chlorobenzyl | 1.2 µM (EGFR inhibition) | Oncology research |

| Indole-5-carboxylic acid | 5-COOH | 45 µM (Antimicrobial) | Antibacterial agents |

The bromine atom in the target compound may enhance halogen bonding with biological targets compared to chlorine or methyl analogs.

Industrial and Research Applications

Pharmaceutical Intermediates

This compound serves as a precursor for:

-

Kinase Inhibitors: Functionalization at the carboxylic acid position generates ATP-competitive inhibitors.

-

Antibiotic Hybrids: Conjugation with β-lactam or quinolone motifs broadens antimicrobial spectra.

Material Science

Brominated indoles act as flame retardants in polymers, with LOI (Limiting Oxygen Index) values exceeding 28% .

Challenges and Future Directions

Current limitations include:

-

Synthetic Scalability: Low yields (~40%) in benzylation steps necessitate greener catalysts.

-

Biological Data Gaps: In vitro and in vivo studies are urgently needed to validate hypothesized activities.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume